molecular formula C10H15NO3 B8305756 Methyl 2-(2-oxopyrrolidin-1-yl)pent-4-enoate

Methyl 2-(2-oxopyrrolidin-1-yl)pent-4-enoate

Cat. No.: B8305756
M. Wt: 197.23 g/mol
InChI Key: KPHFHECGSJAGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-oxopyrrolidin-1-yl)pent-4-enoate is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 2-(2-oxopyrrolidin-1-yl)pent-4-enoate

InChI

InChI=1S/C10H15NO3/c1-3-5-8(10(13)14-2)11-7-4-6-9(11)12/h3,8H,1,4-7H2,2H3

InChI Key

KPHFHECGSJAGMQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC=C)N1CCCC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Step A (1): To a solution of the methyl 2-(2-oxopyrrolidin-1-yl)acetate (15 g, 95.5 mmol, TCI-America) in THF (600 mL) at −78° C. was added n-BuLi (42.0 mL, 105 mmol, 2.5 M in hexane, Aldrich). After 10 min, allyl bromide (9.7 mL, 115 mmol, Aldrich) was added. The mixture was stirred at −78° C. for 1 h and warmed to room temperature over 2 h. The reaction was then quenched with saturated ammonium chloride. After 15 min the mixture was extracted with EtOAc (3×200 mL). The combined organic layers were dried with Na2SO4 and concentrated in vacuo. The residue was purified by silica gel chromatography (20-80% EtOAc/hexanes linear gradient) to afford methyl 2-(2-oxopyrrolidin-1-yl)pent-4-enoate 4.0 g (21% yield) as pale yellow oil: LC-MS (M+H)+=198.2; 1H NMR (400 MHz, CDCl3) δ 5.67-5.69 (m, 1H), 5.04-5.14 (m, 2H), 4.88 (dd, J=10.70, 5.16 Hz, 1H), 3.70 (s, 3H), 3.44-3.69 (m, 1H), 3.34-3.37 (m, 1H), 2.68-2.75 (m, 1H), 2.36-2.46 (m, 3H), 1.94-2.07 (m, 2H).
[Compound]
Name
( 1 )
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0 (± 1) mol
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Reaction Step One
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15 g
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42 mL
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reactant
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600 mL
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Quantity
9.7 mL
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reactant
Reaction Step Two

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